molecular formula C22H19BrN2O4 B6010641 N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-methoxybenzamide

N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-methoxybenzamide

Cat. No. B6010641
M. Wt: 455.3 g/mol
InChI Key: MTZMEICNLOEVPB-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-methoxybenzamide, commonly known as BRD0705, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

BRD0705 inhibits the activity of the BET proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histones. The binding of BRD0705 to the bromodomains prevents the recruitment of transcriptional machinery to the chromatin, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
BRD0705 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, BRD0705 has been shown to modulate the differentiation of T cells and regulatory T cells, which play a critical role in immune response.

Advantages and Limitations for Lab Experiments

BRD0705 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been shown to have high selectivity for BET proteins, which reduces the risk of off-target effects. However, one of the limitations of BRD0705 is its low solubility, which can make it difficult to administer at high concentrations.

Future Directions

For the study of BRD0705 include the development of more potent and selective inhibitors and the investigation of its role in other diseases.

Synthesis Methods

BRD0705 can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of BRD0705 was first reported by scientists at the Broad Institute of MIT and Harvard in 2012. The synthesis process involves the reaction of 2-methoxybenzoyl chloride with 2-furylethylamine to produce an intermediate, which is then reacted with 4-bromostyrene to yield BRD0705.

Scientific Research Applications

BRD0705 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in gene transcription. The inhibition of BET proteins has been linked to the regulation of several genes involved in cancer, inflammation, and immune response. BRD0705 has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer.

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4/c1-28-20-7-3-2-6-18(20)21(26)25-19(13-15-8-10-16(23)11-9-15)22(27)24-14-17-5-4-12-29-17/h2-13H,14H2,1H3,(H,24,27)(H,25,26)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZMEICNLOEVPB-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.